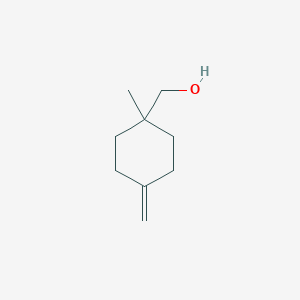
(1-methyl-4-methylidenecyclohexyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-4-methylidenecyclohexyl)methanol (MMCHM) is a cyclic alcohol derived from 1-methyl-4-methylidenecyclohexane. It is a colorless, viscous liquid with a sweet, floral scent and a low melting point. MMCHM has a wide range of uses, from being used as a solvent for organic synthesis to being used as a fuel additive. In recent years, MMCHM has been the subject of scientific research due to its potential applications in a variety of fields, including its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
(1-methyl-4-methylidenecyclohexyl)methanol has been the subject of scientific research due to its potential applications in a variety of fields. For example, it has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, (1-methyl-4-methylidenecyclohexyl)methanol has been studied for its potential use as a fuel additive, as it has been shown to increase the octane rating of gasoline.
Mecanismo De Acción
The mechanism of action of (1-methyl-4-methylidenecyclohexyl)methanol is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It is also believed to act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory mediators. In addition, it is believed to act as an anti-cancer agent by inducing apoptosis in cancer cells, as well as by inhibiting cell proliferation and angiogenesis.
Biochemical and Physiological Effects
(1-methyl-4-methylidenecyclohexyl)methanol has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce oxidative stress, and reduce cell damage. In addition, it has been shown to reduce the risk of cancer, reduce the risk of neurological disorders, and reduce the risk of cardiovascular disease. It has also been shown to increase energy levels and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1-methyl-4-methylidenecyclohexyl)methanol in laboratory experiments include its low cost, its low toxicity, and its ease of synthesis. The main limitation of using (1-methyl-4-methylidenecyclohexyl)methanol in laboratory experiments is its low solubility in water. In addition, it can be difficult to store and handle due to its high viscosity.
Direcciones Futuras
For (1-methyl-4-methylidenecyclohexyl)methanol research include further studies on its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. In addition, further studies are needed to determine its potential use in the treatment of neurological disorders and its potential use as a fuel additive. Other potential future directions for (1-methyl-4-methylidenecyclohexyl)methanol research include studies on its potential use as a preservative, its potential use in the treatment of other diseases, and its potential use in the production of biodegradable plastics.
Métodos De Síntesis
(1-methyl-4-methylidenecyclohexyl)methanol can be synthesized in a variety of ways. One method involves the reaction of 1-methyl-4-methylidenecyclohexane with a base in an organic solvent. The reaction is typically carried out at a temperature of 80°C and a pressure of 40 bar. The reaction yields (1-methyl-4-methylidenecyclohexyl)methanol and a byproduct, 1-methyl-4-methylidenecyclohexanol. Another method involves the reaction of 1-methyl-4-methylidenecyclohexane with an alkyl halide in an organic solvent. The reaction is typically carried out at a temperature of 80°C and a pressure of 40 bar. The reaction yields (1-methyl-4-methylidenecyclohexyl)methanol and a byproduct, 1-methyl-4-methylidenecyclohexanone.
Propiedades
IUPAC Name |
(1-methyl-4-methylidenecyclohexyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8-3-5-9(2,7-10)6-4-8/h10H,1,3-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBIYBPISLKOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C)CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-4-methylidenecyclohexyl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B6601512.png)
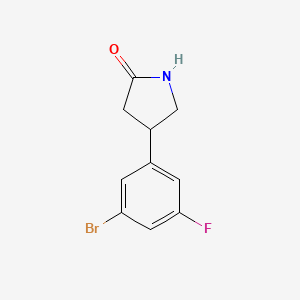
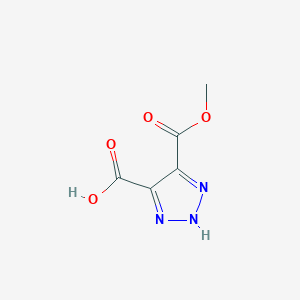
![10-chloro-13-nitro-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene](/img/structure/B6601537.png)
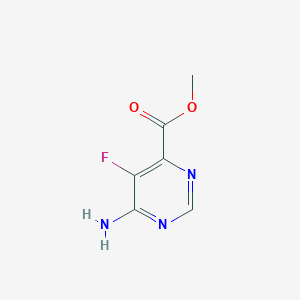
![tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6601571.png)
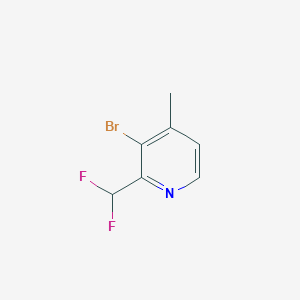
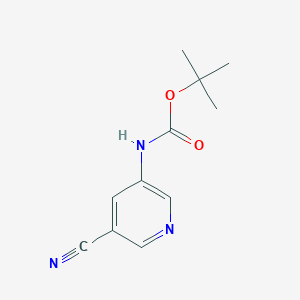
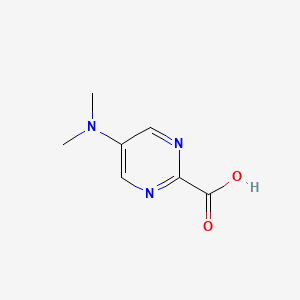
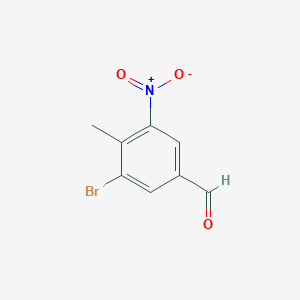
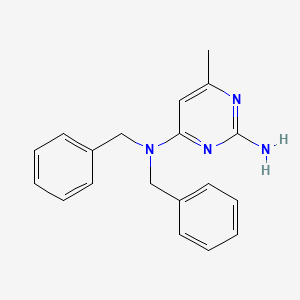
![8-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B6601604.png)
![N-methyl-4-[(methylsulfanyl)methyl]aniline](/img/structure/B6601606.png)
![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexanamide](/img/structure/B6601618.png)